![molecular formula C17H18N6O B6434191 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one CAS No. 1235623-59-2](/img/structure/B6434191.png)
2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one, also known as BDZ-PIP, is a novel benzodiazepine derivative that has recently been synthesized and studied for its potential therapeutic application. It has been shown to possess a variety of properties, including anxiolytic, anticonvulsant, and antinociceptive activities, making it a promising candidate for the treatment of various neurological disorders.
Mécanisme D'action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one is still not fully understood. However, it is believed to act as a partial agonist at the GABA-A receptor, which is involved in the regulation of anxiety and seizure activity. In addition, 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one has been shown to modulate the activity of the serotonin and dopamine systems, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one has been shown to possess a variety of biochemical and physiological effects. In animal models, it has been shown to reduce anxiety levels, reduce seizure activity, and reduce chronic pain. In addition, it has been shown to reduce the symptoms of alcohol withdrawal and enhance the effects of other therapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one in laboratory experiments is its high solubility in aqueous solutions, which makes it easy to work with. In addition, it has been shown to possess a variety of biochemical and physiological effects, making it a useful tool for studying the mechanisms of various neurological disorders. However, one limitation of using 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one in laboratory experiments is that it is not yet approved for clinical use, making it difficult to study its therapeutic effects in humans.
Orientations Futures
In the future, more research is needed to further understand the mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one and to determine its potential therapeutic applications in humans. In addition, further research is needed to determine the optimal dosage and route of administration for 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one, as well as to assess its potential side effects. Furthermore, further research is needed to explore the potential synergistic effects of 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one with other therapeutic agents. Finally, further research is needed to explore the potential use of 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one in the treatment of other neurological disorders, such as depression, addiction, and schizophrenia.
Méthodes De Synthèse
2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one was synthesized by a three-step synthesis method, which involves the condensation of 1H-1,3-benzodiazole-1-yl acetate with 4-(pyrimidin-2-yl)piperazin-1-yl ethan-1-one, followed by a cyclization reaction with acetic anhydride, and finally a deprotection of the piperazin-1-yl group with hydrochloric acid. The synthesized compound was then purified by column chromatography and characterized by 1H-NMR, 13C-NMR, and Mass spectrometry.
Applications De Recherche Scientifique
2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one has been studied for its potential therapeutic application in the treatment of various neurological disorders. It has been shown to possess anxiolytic, anticonvulsant, and antinociceptive activities in animal models, suggesting that it may be a useful therapeutic agent for the treatment of anxiety, epilepsy, and chronic pain. In addition, 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one has been studied for its potential to reduce the symptoms of alcohol withdrawal, and its ability to enhance the effects of other therapeutic agents.
Propriétés
IUPAC Name |
2-(benzimidazol-1-yl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c24-16(12-23-13-20-14-4-1-2-5-15(14)23)21-8-10-22(11-9-21)17-18-6-3-7-19-17/h1-7,13H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTFTRIMOONSGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d]imidazol-1-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.